Sikokianin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

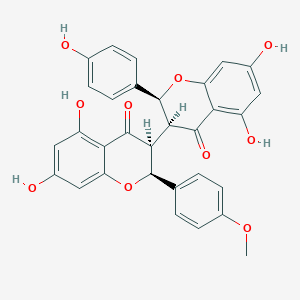

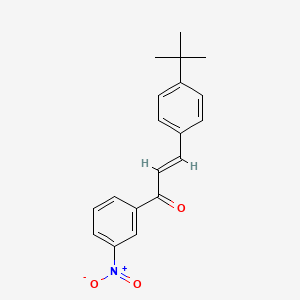

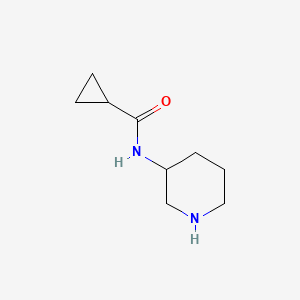

Sikokianin A is a biflavanone that can be isolated from the root of Stellera chamaejasme . It has antimitotic and antifungal activity against Pyricularia oryzae .

Synthesis Analysis

This compound is a C-3/C-3″-biflavanone . It is related to Sikokianin C, which is isolated from the plant Wikstroemia sikokiana . This compound and B are not well adapted for CBS binding, unlike Sikokianin C and D .Molecular Structure Analysis

The molecular formula of this compound is C31H24O10 . It has a molecular weight of 556.5 g/mol . The IUPAC name is (2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .Chemical Reactions Analysis

This compound is a part of the family of C-3/C-3″-biflavanones . These compounds have been analyzed for their potential inhibitory capacity on the enzyme cystathionine β-synthase (CBS) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 556.5 g/mol . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 556.13694696 g/mol . Its topological polar surface area is 163 Ų .Scientific Research Applications

Neuroprotective Effects

Sikokianin A, derived from Wikstroemia indica, has been shown to protect PC12 cells against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury. It demonstrates protective effects by inhibiting oxidative stress and apoptosis in these cells. Additionally, this compound activates the Nrf2 and downstream HO-1 in PC12 cells treated by OGD/R, suggesting the involvement of the Nrf2/HO-1 signaling pathway in its neuroprotective effects (Yao et al., 2018).

Antimalarial Activity

Sikokianin B and sikokianin C, closely related to this compound, have demonstrated potent in vitro antimalarial activity against the chloroquine-resistant strain of Plasmodium falciparum. These findings highlight the potential of this compound and its derivatives in contributing to the development of new antimalarial therapies (Nunome et al., 2004).

Antitumor Properties

Sikokianin C, another variant, has been identified as a selective inhibitor of cystathionine β-synthase (CBS) and shown promising antitumor effects against human colon cancer, both in vitro and in vivo. This suggests that this compound and its derivatives could be potential candidates for colon cancer treatment, emphasizing their significance in cancer research (Niu et al., 2018).

Antiviral Properties

In the context of antiviral research, this compound has exhibited in vitro antiviral activity against HBsAg secretion, which is indicative of its potential use in treating viral infections such as Hepatitis B (Yang & Chen, 2008).

Anti-inflammatory Activity

Related compounds like sikokianin B and sikokianin C have shown anti-inflammatory properties, as seen in their ability to inhibit nitric oxide production and iNOS gene expression in certain cell lines. This suggests that this compound may also possess similar anti-inflammatory characteristics (Wang, Unehara, & Kitanaka, 2005).

Mechanism of Action

Target of Action

Sikokianin A is a biflavanone that is part of a group of compounds known as sikokianins . The primary target of this compound is Cystathionine β-synthase (CBS) , a key enzyme in the trans-sulfuration pathway . CBS is directly implicated in the metabolism of homocysteine and the generation of hydrogen sulfide . It is considered a valid molecular target for antitumor drug development .

Biochemical Pathways

This compound affects the trans-sulfuration pathway by targeting CBS . This pathway is responsible for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway can have significant effects on cellular processes, including proliferation and migration .

Result of Action

It is known that this compound has antimitotic and antifungal activity against pyricularia oryzae .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-GERHYJQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)](/img/structure/B3079217.png)

![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)

![1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone](/img/structure/B3079259.png)